molecular formula C22H33N3O B4569856 3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE

3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE

Cat. No.: B4569856
M. Wt: 355.5 g/mol
InChI Key: QTDWKLVXZXCNFZ-UHFFFAOYSA-N
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Description

3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is a useful research compound. Its molecular formula is C22H33N3O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)benzyl]-1-piperazinyl}propanenitrile is 355.262362685 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidepressant Potential

  • Research has delved into the synthesis of new benzothiophene derivatives, exploring compounds with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor affinity, aimed at finding efficient antidepressants. The preparation of these derivatives involves a variety of substituents, indicating a broad exploration of structural variants for optimal activity (Pérez-Silanes et al., 2001).

Novel Compound Synthesis for Potential CNS Agents

  • Studies have reported the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. This includes the preparation and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, showcasing efforts to identify compounds with significant therapeutic effects on CNS disorders (Martin et al., 1981).

Receptor Binding and Activity Studies

  • A series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" was synthesized and characterized. This study highlights the structural and pharmacological characterization of compounds aiming at MC4R agonism, reflecting the exploration of receptor-specific activity and potential therapeutic applications (Mutulis et al., 2004).

Exploration of σ Receptor Ligands

  • Research into the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) led to the development of analogues with reduced lipophilicity for potential use as positron emission tomography radiotracers. This work exemplifies the ongoing efforts to refine ligand structures for enhanced imaging capabilities and therapeutic index (Abate et al., 2011).

HIV Entry Inhibitors

  • The compound 873140 was studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, showcasing the mechanism of action of a molecule with significant antiviral effects for HIV-1. This research represents a focused effort on targeting specific receptors to block HIV entry into cells, a crucial step in combating HIV infection (Watson et al., 2005).

Properties

IUPAC Name

3-[4-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-18-15-19(17-25-13-11-24(12-14-25)10-6-9-23)21(26)20(16-18)22(2)7-4-3-5-8-22/h15-16,26H,3-8,10-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDWKLVXZXCNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCN(CC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Reactant of Route 2
Reactant of Route 2
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Reactant of Route 3
Reactant of Route 3
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Reactant of Route 4
Reactant of Route 4
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Reactant of Route 6
Reactant of Route 6
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.